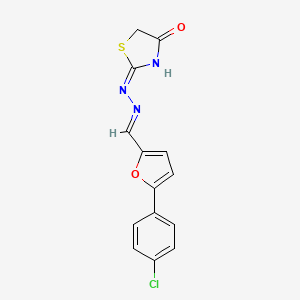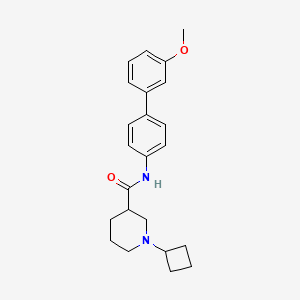![molecular formula C20H21FN2O2 B6056138 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one, also known as FPDP, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the central benzodiazepine receptor, which is a subtype of the GABA-A receptor. FPDP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one binds to the central benzodiazepine receptor on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases chloride ion influx into the neuron. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one.
Biochemical and Physiological Effects
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA binding and chloride ion influx in various brain regions, including the amygdala, hippocampus, and cortex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been shown to decrease glutamate release and increase dopamine release in the striatum, suggesting a potential role in the treatment of addiction.
実験室実験の利点と制限
The advantages of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its high potency and selectivity for the central benzodiazepine receptor, which allows for precise targeting of the GABA-A receptor complex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one also has a relatively long half-life, which allows for sustained effects in animal models. However, the limitations of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its potential for sedation and motor impairment, which can confound behavioral assays.
将来の方向性
There are several potential future directions for research on 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the investigation of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's potential use in the treatment of other neurological and psychiatric disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's effects on neurotransmitter systems and behavior.
合成法
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one involves the reaction of 3-(2-fluorophenyl)-3-phenylpropanoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with acetic anhydride to yield 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in high yield and purity.
科学的研究の応用
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and opioid addiction.
特性
IUPAC Name |
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-20(25)23-12-10-19(24)22-11-13-23/h1-9,17H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFBFBDNDSRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)

![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)
![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)